

Application Notes and Protocols: Cyclopentanone Oxime as a Ligand in Transition Metal Complexes

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Compound of Interest

Compound Name: Cyclopentanone oxime

Cat. No.: B041557

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanone oxime, a derivative of cyclopentanone, is a versatile ligand in coordination chemistry. Its ability to coordinate with transition metals through both its nitrogen and oxygen atoms allows for the formation of a variety of stable complexes with diverse structural and electronic properties.^[1] These complexes have garnered significant interest due to their potential applications in various fields, including catalysis and medicinal chemistry, where they have shown promise as anticancer, antibacterial, and anti-inflammatory agents.^[1] This document provides detailed application notes, experimental protocols, and data for researchers interested in the synthesis and utilization of transition metal complexes featuring **cyclopentanone oxime** as a ligand.

Coordination Chemistry of Cyclopentanone Oxime

Cyclopentanone oxime can act as a versatile ligand, coordinating to metal centers in several ways:

- **N-Coordination:** The nitrogen atom of the oxime group can donate its lone pair of electrons to a metal center.
- **O-Coordination:** The oxygen atom of the hydroxyl group can also coordinate to a metal ion.

- Bidentate Chelation: Both the nitrogen and oxygen atoms can coordinate to the same metal center, forming a stable five-membered chelate ring.
- Bridging Ligand: The oxime group can bridge two metal centers, leading to the formation of polynuclear complexes.^[1]

The coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other ligands.

Applications

Catalysis

Transition metal complexes of oximes are effective catalysts for a range of organic transformations. For instance, palladium-oxime complexes have been explored as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.^{[2][3]} The oxime ligand can influence the stability and reactivity of the catalytic species.

Drug Development

The biological activity of metal complexes is often linked to the coordinated ligands. Oxime-containing complexes have demonstrated a spectrum of pharmacological activities.^[1] The ability of the metal center to interact with biological targets, combined with the physicochemical properties imparted by the **cyclopentanone oxime** ligand, makes these complexes interesting candidates for drug discovery and development. Their potential as anticancer and antimicrobial agents is an active area of research.^[1]

Experimental Protocols

Protocol 1: Synthesis of Cyclopentanone Oxime

This protocol describes the synthesis of the **cyclopentanone oxime** ligand from cyclopentanone.

Materials:

- Cyclopentanone

- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium hydroxide (NaOH)
- Ethanol
- Water
- Dichloromethane
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Separatory funnel
- Rotary evaporator

Procedure:

- In a 250 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) in water.
- Add a solution of sodium hydroxide (1.1 eq) in water to the flask with stirring.
- To this solution, add cyclopentanone (1.0 eq) dissolved in ethanol.
- Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-3 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).

- Combine the organic layers and wash with brine (2 x 50 mL).
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude **cyclopentanone oxime**.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **cyclopentanone oxime** as a crystalline solid.

Protocol 2: Generalized Synthesis of a Transition Metal (e.g., Copper(II)) Cyclopentanone Oxime Complex

This protocol provides a general procedure for the synthesis of a transition metal complex with **cyclopentanone oxime**. The specific metal salt and stoichiometry may be varied.

Materials:

- **Cyclopentanone oxime**
- Copper(II) chloride (CuCl_2) or other transition metal salt
- Ethanol or Methanol
- Round-bottom flask
- Magnetic stirrer
- Buchner funnel and filter paper

Procedure:

- Dissolve **cyclopentanone oxime** (2.0 eq) in hot ethanol in a round-bottom flask with stirring.
- In a separate flask, dissolve copper(II) chloride (1.0 eq) in ethanol.
- Slowly add the ethanolic solution of the metal salt to the hot solution of **cyclopentanone oxime** with continuous stirring.
- A precipitate should form upon mixing.

- Continue stirring the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.
- Collect the precipitated complex by vacuum filtration using a Buchner funnel.
- Wash the solid product with cold ethanol to remove any unreacted starting materials.
- Dry the complex in a desiccator over anhydrous calcium chloride.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for Cyclopentanone Oxime

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₉ NO	[4]
Molecular Weight	99.13 g/mol	[4]
Appearance	White crystalline solid	
Melting Point	56-58 °C	
¹ H NMR (CDCl ₃ , ppm)	[5][6]	
δ 8.5-9.5	1H, broad singlet (-OH)	[5][6]
δ 2.4-2.6	2H, multiplet	[5][6]
δ 2.2-2.4	2H, multiplet	[5][6]
δ 1.7-1.9	4H, multiplet	[5][6]
IR (KBr, cm ⁻¹)	[7]	
~3250 (broad)	O-H stretching	[7]
~2950	C-H stretching	[7]
~1670	C=N stretching	[7]
~940	N-O stretching	[7]

Table 2: Representative Spectroscopic and Magnetic Data for Transition Metal-Oxime Complexes

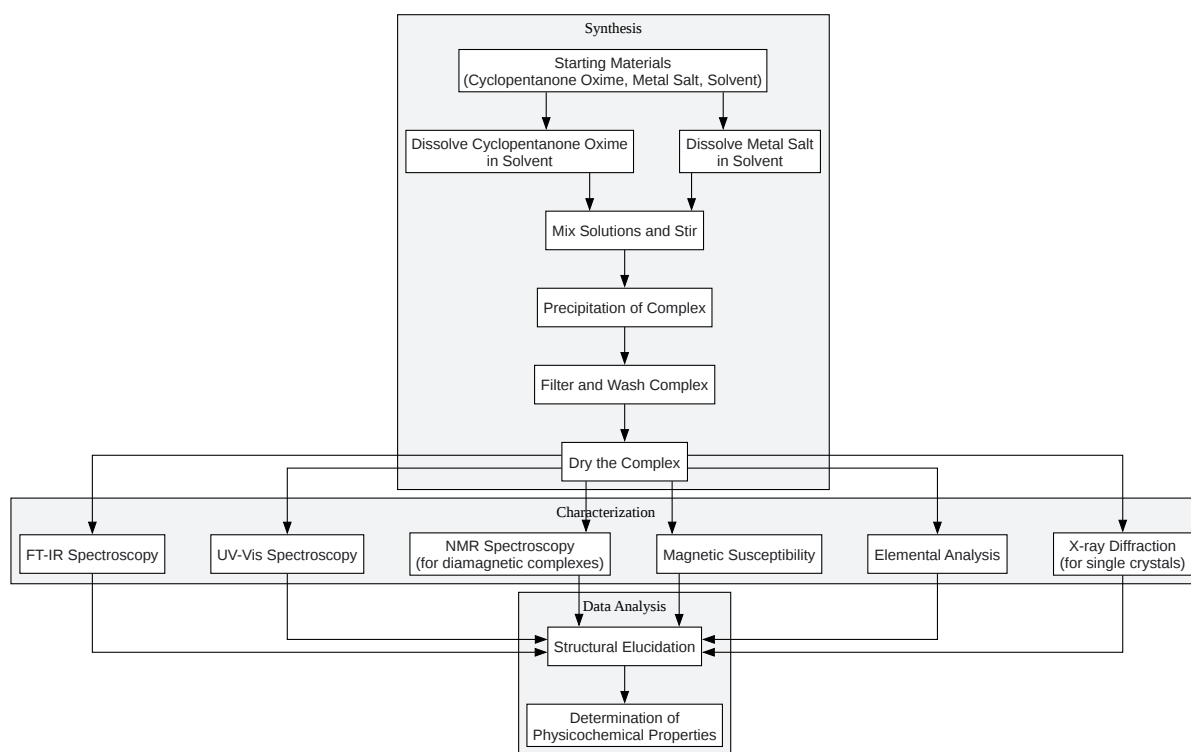
(Note: Specific quantitative data for simple **cyclopentanone oxime** complexes with common transition metals is limited in the readily available literature. The following data is representative of similar transition metal-oxime complexes and should be used as a general guide.)

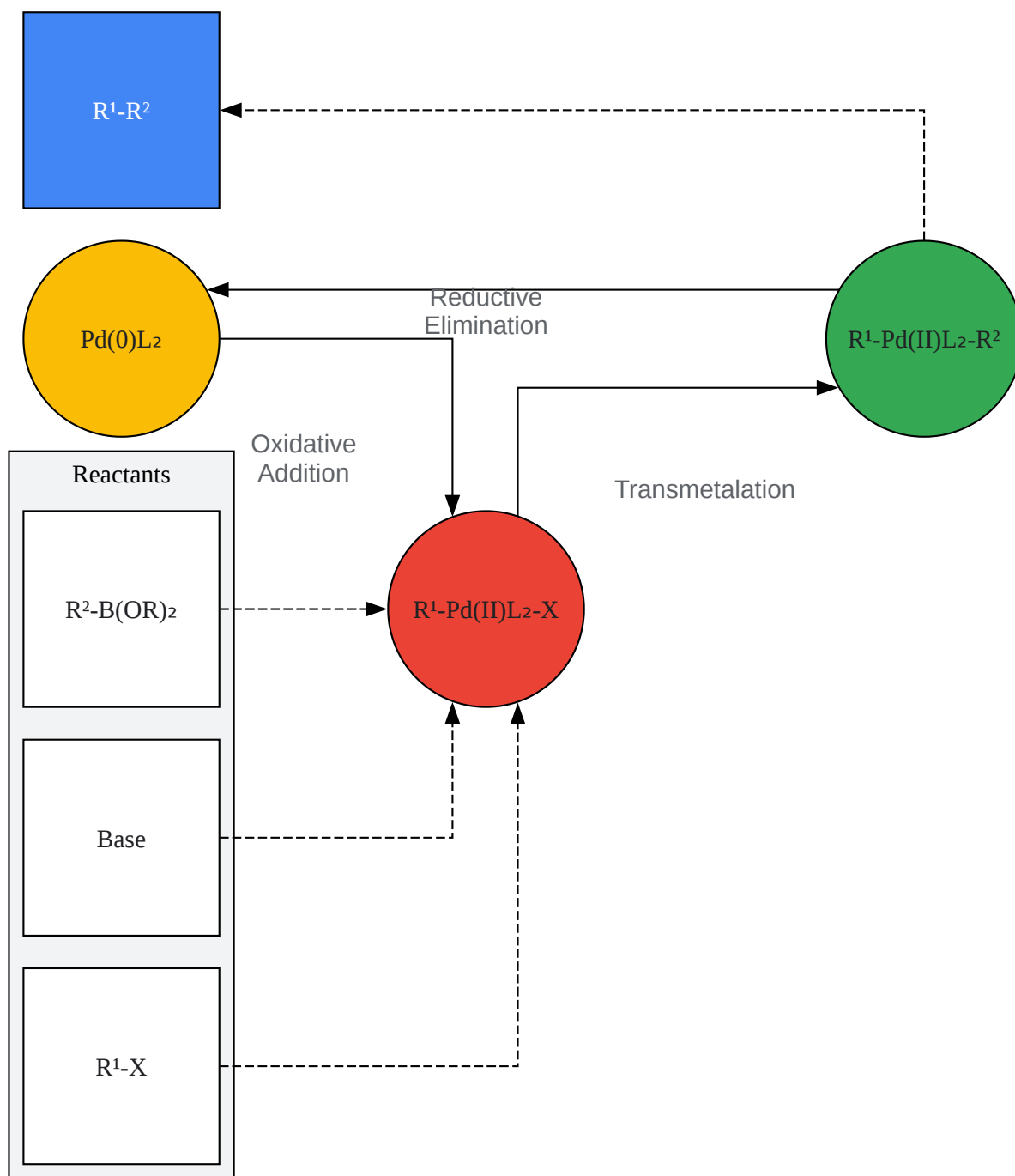
Complex Type	Metal Ion	Technique	Key Observations and Interpretations	Reference(s)
[Cu(L) ₂ Cl ₂] (L = oxime ligand)	Cu(II)	IR (cm ⁻¹)	Shift of C=N stretching to lower frequency (~1640-1660 cm ⁻¹) upon coordination. Appearance of new bands in the far-IR region for M-N (~450-500 cm ⁻¹) and M-O (~350-400 cm ⁻¹) stretching vibrations.	[8]
UV-Vis (nm)	Broad d-d transition band in the visible region (~600-800 nm) characteristic of distorted octahedral or square planar geometry. Charge transfer bands in the UV region.	[9][10]		
Magnetic Susc.	Magnetic moment (μ _{eff}) typically in the range of 1.7-2.2 B.M., consistent with one	[11]		

unpaired electron in a d ⁹ system.			
[Ni(L) ₂ Cl ₂] (L = oxime ligand)	Ni(II)	UV-Vis (nm)	Multiple d-d transition bands in the visible and near-IR regions, characteristic of octahedral geometry (e.g., ${}^3A_{2g} \rightarrow {}^3T_{2g}$, ${}^3A_{2g} \rightarrow {}^3T_{1g}(F)$, ${}^3A_{2g} \rightarrow {}^3T_{1g}(P)$). [9][11]
Magnetic Susc.	Magnetic moment (μ_{eff}) typically in the range of 2.8-3.5 B.M., consistent with two unpaired electrons in a high-spin d ⁸ octahedral complex. Diamagnetic for square planar complexes. [11]		
[Co(L) ₂ Cl ₂] (L = oxime ligand)	Co(II)	UV-Vis (nm)	d-d transitions in the visible region characteristic of tetrahedral or octahedral geometry. [12]
Magnetic Susc.	Magnetic moment (μ_{eff}) for high-spin [12]		

octahedral
complexes is
typically in the
range of 4.3-5.2
B.M. For
tetrahedral
complexes, it is
typically 4.2-4.8
B.M.

Visualizations





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